1-(1-Ethylpiperidin-4-yl)ethan-1-ol
Description
Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are of central importance to medicinal chemistry, with a high percentage of marketable drugs featuring these frameworks. arizona.edu Among these, the piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent scaffolds found in pharmaceuticals and natural alkaloids. researchgate.netnih.gov The piperidine framework is a cornerstone in the design of drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netresearchgate.net
The significance of the piperidine scaffold lies in its sp3-hybridized three-dimensional structure, which allows for diverse substitutions and conformational arrangements. This structural complexity is crucial for achieving specific and high-affinity interactions with biological targets. 1-(1-Ethylpiperidin-4-yl)ethan-1-ol is a specific example of a substituted piperidine. Its structure features a piperidine ring N-substituted with an ethyl group and a 1-hydroxyethyl group at the 4-position. This combination of a tertiary amine and a secondary alcohol on a stable heterocyclic core makes it a subject of interest in synthetic and medicinal chemistry.
Significance as a Versatile Synthetic Intermediate and Chemical Building Block
Synthetic intermediates are compounds that are the product of one reaction step and the starting material for the next in a multi-step synthesis. This compound serves as a valuable intermediate due to the reactivity of its hydroxyl and tertiary amine groups. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the piperidine nitrogen can participate in various reactions.
Its precursor, 1-ethylpiperidin-4-one, is a key building block for creating more complex piperidine derivatives. nih.govgoogleapis.com The synthesis of this compound itself typically involves the reaction of 1-ethylpiperidin-4-one with an organometallic reagent like a Grignard reagent (e.g., methylmagnesium bromide) or a Reformatsky reagent, which adds the hydroxyethyl (B10761427) group to the piperidine ring. The general utility of piperidin-4-ones as intermediates is well-established, providing access to a wide array of 4-substituted piperidines that are crucial for developing therapeutic compounds and other functional molecules. googleapis.comresearchgate.net
Overview of Academic Research Directions
Academic research involving this compound and structurally related compounds primarily focuses on several key areas:
Medicinal Chemistry and Drug Discovery: A significant portion of research is dedicated to using the piperidine scaffold to develop new therapeutic agents. arizona.eduelsevier.com Scientists synthesize libraries of derivatives by modifying the functional groups on the piperidine ring and evaluate their biological activity against various targets. For instance, related N-substituted piperidine derivatives have been extensively studied for their interaction with sigma receptors, which are implicated in a variety of neurological conditions. nih.govresearchgate.net Structure-activity relationship (SAR) studies are common, where systematic changes to the molecule's structure are made to understand how these changes affect its biological potency and selectivity. nih.govnih.gov
Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly ways to synthesize piperidine derivatives. nih.gov This includes developing new catalytic systems and one-pot reactions to streamline the production of these valuable compounds. researchgate.net The synthesis of precursors like 1-ethylpiperidone is often a focus of optimization studies. researchgate.netchemicalbook.com
Pharmacological Tool Compounds: Highly selective ligands are essential tools for probing the function of biological systems. Piperidine derivatives are often developed as specific ligands for receptors like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) to study their roles in normal physiology and disease. nih.gov
Material Science: While less common, the rigid structure and functional groups of piperidines can be exploited in the development of new materials, such as ligands for metal complexes or components of polymers. googleapis.com
The versatility of the piperidine scaffold, exemplified by compounds like this compound, ensures its continued prominence in diverse fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-10-6-4-9(5-7-10)8(2)11/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEHLQBURCSCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Ethylpiperidin 4 Yl Ethan 1 Ol and Its Analogues
Retrosynthetic Analysis and Key Precursors
Synthesis from Piperidone Derivatives (e.g., 1-Ethyl-4-piperidone)
The most direct route to 1-(1-Ethylpiperidin-4-yl)ethan-1-ol involves the use of 1-Ethyl-4-piperidone as the starting material. This ketone can undergo a nucleophilic addition reaction with a methyl organometallic reagent. The Grignard reaction, employing an agent like methylmagnesium bromide (CH₃MgBr) in an ether solvent, is a classic and effective method for this transformation. adichemistry.comsigmaaldrich.com The reaction proceeds by the nucleophilic attack of the methyl group on the electrophilic carbonyl carbon of the piperidone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
Another potent nucleophile, methyllithium (B1224462) (CH₃Li), can also be used to achieve the same transformation. The general reaction scheme is as follows:
Reaction Scheme: Grignard Reaction on 1-Ethyl-4-piperidone
Reactant: 1-Ethyl-4-piperidone
Reagent: Methylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li) in a suitable solvent (e.g., diethyl ether, THF).
Workup: Aqueous acid (e.g., NH₄Cl solution or dilute HCl).
Product: this compound
This approach is highly efficient for creating the desired tertiary alcohol structure. rsc.org
Other Readily Available Starting Materials
Beyond the direct use of 1-Ethyl-4-piperidone, other starting materials can be employed in multi-step syntheses. One common strategy involves the Dieckmann cyclization. researchgate.net This intramolecular condensation reaction can be used to form the piperidone ring itself. The starting materials for this approach are typically:
Ethylamine (B1201723): To provide the nitrogen atom and the N-ethyl group.
Ethyl acrylate (B77674): Two equivalents of this ester undergo a Michael addition with ethylamine to form a diester, which is the substrate for the Dieckmann cyclization. wikipedia.org
Another potential starting material is 4-acetylpiperidine . In this scenario, the piperidine (B6355638) nitrogen is unsubstituted. The synthesis would require a subsequent N-alkylation step, where an ethyl group is introduced using a reagent like ethyl iodide or ethyl bromide in the presence of a base.
Direct Synthetic Approaches
Direct synthetic approaches focus on the key bond-forming and functional group transformation steps required to build the target molecule.
Reduction of Carbonyl Precursors (e.g., using Sodium Triacetoxyborohydride, Sodium Borohydride, Lithium Aluminum Hydride)
While the synthesis of the target tertiary alcohol, this compound, is an addition reaction rather than a reduction, the use of reducing agents is crucial for the synthesis of related analogues and intermediates. For instance, the reduction of the precursor ketone, 1-Ethyl-4-piperidone, yields the corresponding secondary alcohol, 1-ethylpiperidin-4-ol.
Commonly used reducing agents for this type of transformation include:
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces ketones and aldehydes. It is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695).
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent capable of reducing ketones, aldehydes, esters, and amides. harvard.edu Due to its high reactivity, it requires anhydrous conditions, typically using ether or THF as a solvent, followed by a careful workup procedure. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly useful for reductive amination reactions but can also be used for the reduction of carbonyls. harvard.educhemicalbook.com
The table below summarizes the application of these reducing agents in the context of piperidone chemistry.
| Reagent | Substrate | Product | Conditions |
| Sodium Borohydride (NaBH₄) | 1-Ethyl-4-piperidone | 1-Ethylpiperidin-4-ol | Methanol/Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Ethyl-4-piperidone | 1-Ethylpiperidin-4-ol | Anhydrous Ether/THF |
| Sodium Triacetoxyborohydride | Imine of Piperidone | N-Substituted Piperidine | THF, Acetic Acid |
Alkylation and Functionalization of Piperidine Scaffolds
The functionalization of the piperidine ring is a key aspect of synthesizing the target molecule and its analogues. N-alkylation is a fundamental step when starting with a secondary amine. To synthesize 1-Ethyl-4-piperidone from piperidin-4-one, an ethyl group is introduced onto the nitrogen atom. This is typically achieved using an ethylating agent in the presence of a base to neutralize the acid formed during the reaction. chemicalbook.com
Typical N-Alkylation Conditions:
| Substrate | Alkylating Agent | Base | Solvent |
| Piperidin-4-one | Bromoethane | Sodium Carbonate (Na₂CO₃) | Acetonitrile (B52724) |
| Piperidin-4-one | Ethyl Iodide | Potassium Carbonate (K₂CO₃) | DMF |
Functionalization at the 4-position of the piperidine ring is exemplified by the Grignard reaction previously discussed, which transforms the ketone into the desired tertiary alcohol.
Multi-step Reaction Sequences
A comprehensive synthesis of this compound can be designed as a multi-step sequence starting from simple, acyclic precursors. A well-established route for creating N-substituted 4-piperidones is the method reported by McElvain, which involves a tandem Michael addition-Dieckmann cyclization. wikipedia.orgresearchgate.net
The sequence for the synthesis of the key intermediate, 1-Ethyl-4-piperidone, is as follows:
Michael Addition: Ethylamine is reacted with two equivalents of ethyl acrylate to form the diester, diethyl 3,3'-(ethylazanediyl)dipropanoate.
Dieckmann Cyclization: The resulting diester is treated with a base (e.g., sodium ethoxide) to induce an intramolecular Claisen condensation, forming a β-keto ester.
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed (saponified) and decarboxylated under acidic conditions to yield 1-Ethyl-4-piperidone.
Once 1-Ethyl-4-piperidone is synthesized, the final step is the addition of a methyl group via a Grignard reaction as described in section 2.1.1 to produce this compound. This multi-step approach provides a versatile pathway to a wide range of 4-substituted piperidine derivatives. chemrevlett.comdtic.mil
Stereoselective and Asymmetric Synthesis Approaches
The creation of specific stereoisomers of this compound and its analogues is paramount, as the three-dimensional arrangement of atoms can significantly influence biological activity. Stereoselective and asymmetric synthesis methods provide the tools to access enantiomerically pure or enriched piperidine derivatives.
Chiral Pool Strategies for Piperidine Derivatives
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Sugars, amino acids, and alkaloids serve as common precursors, embedding the desired stereochemistry from the outset. For instance, a modular strategy for creating trisubstituted chiral piperidines has been developed starting from choro-homoserine, an amino acid derivative. acs.orgacs.org This approach involves a formal [4+2] cyclization, followed by a series of diastereoselective reduction and ring-manipulation steps to yield a single enantio- and diastereomer of a piperidine intermediate on a large scale. acs.orgacs.org Similarly, iminosugars, which are polyhydroxylated piperidines, are often synthesized from glycosyl azide (B81097) precursors derived from the chiral pool. nih.gov These strategies offer a reliable pathway to complex chiral piperidines by leveraging nature's stereochemical precision. nih.govresearchgate.net
Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Asymmetric Reduction, Oxazaborolidine-catalyzed Reduction)
Asymmetric catalysis is a powerful method for generating chiral compounds from achiral or racemic precursors, often with high efficiency and enantioselectivity. acs.org
Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) and its derivatives is a widely studied route to enantioenriched piperidines. researchgate.net Catalysts based on transition metals like iridium, rhodium, and ruthenium, combined with chiral ligands, are frequently employed. For example, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Rhodium(I) complexes are effective for the dearomatization/hydrogenation of fluorinated pyridines to access all-cis-(multi)fluorinated piperidines. nih.gov A two-step reduction process can also be used, where an initial reduction is followed by a key asymmetric hydrogenation using a catalytic ruthenium(II) complex to produce aminofluoropiperidine precursors. nih.gov
Asymmetric Reduction: The asymmetric reduction of a ketone is a key transformation for establishing the chiral alcohol center found in this compound. Oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones to their corresponding alcohols has been employed as a crucial step in the synthesis of substituted piperidines. researchgate.net This method, in conjunction with other reactions like ring-closing metathesis, provides a pathway to chiral piperidine-based structures. researchgate.net Biocatalytic reductions using ketoreductases (KREDs) also represent an important strategy for producing chiral hydroxy-piperidines, such as (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals. researchgate.net
Other Asymmetric Catalytic Methods: Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives provide access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.govacs.org Additionally, a catalytic asymmetric [4+2] annulation of imines with allenes, using a chiral phosphepine catalyst, furnishes functionalized piperidines with very good stereoselectivity. acs.org
| Catalytic Method | Catalyst/Reagent | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | High-volume synthesis suitability. | nih.gov |
| Asymmetric Hydrogenation | Rhodium(I) Complex | Fluoropyridines | All-cis-(multi)fluorinated Piperidines | Highly diastereoselective. | nih.gov |
| Asymmetric Reduction | Oxazaborolidine Catalyst | α-Azido Aryl Ketones | Chiral Azido Alcohols | Key step for introducing hydroxyl stereocenters. | researchgate.net |
| Asymmetric Reductive Heck | Rhodium Catalyst | Aryl Boronic Acids & Pyridine Derivatives | Enantioenriched 3-Substituted Piperidines | High yield and excellent enantioselectivity. | nih.govacs.org |
| Asymmetric [4+2] Annulation | Chiral Phosphepine | Imines and Allenes | Functionalized Piperidines | Forms the piperidine ring with good stereocontrol. | acs.org |
Control of Diastereoselectivity and Enantioselectivity
Controlling the relative and absolute configuration of multiple stereocenters is a central challenge in synthesizing substituted piperidines.
Diastereoselectivity: The relative stereochemistry between substituents on the piperidine ring can often be controlled by the choice of reagents and reaction conditions. For instance, in the functionalization of N-Boc-piperidine via rhodium-catalyzed C-H insertion, the choice of a specific chiral dirhodium catalyst, such as Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄, can dramatically influence the diastereomeric ratio of the resulting 2-substituted product. nih.gov Similarly, photoredox-catalyzed α-amino C–H arylation of substituted piperidines can proceed with high diastereoselectivity, with the final ratio often being under thermodynamic control. nih.govescholarship.org DFT calculations can be used to predict the relative energies of diastereomers, which often correlate with the experimentally observed ratios. nih.govescholarship.org
Enantioselectivity: Enantioselectivity is typically governed by a chiral catalyst or auxiliary. In a four-component, one-pot synthesis of highly substituted piperidines, a diphenylprolinol silyl (B83357) ether mediator was used for a Michael reaction, leading to products with excellent diastereo- and enantioselectivity, controlling up to five contiguous stereocenters. acs.org The enantiomeric excess (ee) in such reactions is a measure of the success of the asymmetric induction. For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine can achieve high enantioselectivity (e.g., 93% ee) with the appropriate catalyst. nih.gov
Memory of Chirality (MOC) Applications in Piperidine Synthesis
Memory of Chirality (MOC) is a fascinating phenomenon where the stereochemical information of a starting material is retained even after the original stereocenter is temporarily destroyed to form a planar intermediate, such as an enolate. scripps.edu This strategy relies on the formation of a conformationally locked chiral intermediate that reacts faster than it racemizes. scripps.edu
In the context of piperidine synthesis, MOC has been applied to the intramolecular SN2' cyclization of α-amino ester enolates. nih.govresearchgate.net This method provides piperidine derivatives with adjacent quaternary-tertiary stereocenters with outstanding diastereo- and enantioselectivity. nih.govresearchgate.net The principle involves generating a transient, axially chiral enolate from a chiral precursor. This enolate maintains its chiral conformation long enough to undergo a stereospecific cyclization, thus "remembering" the initial chirality. nih.govresearchgate.net The Thorpe-Ingold effect, which can accelerate intramolecular reactions, has been shown through DFT calculations to enhance the preservation of chirality in these systems. nih.gov
Innovative Synthetic Strategies for Piperidine Ring Formation
Beyond functionalizing a pre-existing ring, the construction of the piperidine nucleus itself is a key area of synthetic innovation. Intramolecular cyclization reactions are particularly powerful for this purpose. mdpi.com
Intramolecular Cyclization Reactions (e.g., Reductive Hydroamination, Radical Cyclization, Alkene Cyclization)
Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring, which then closes upon itself to form the cyclic product. mdpi.com
Reductive Hydroamination: This method involves the intramolecular addition of an amine to an unsaturated bond (alkene or alkyne) followed by reduction. Gharpure and colleagues described a piperidine synthesis via an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. mdpi.com The reaction is mediated by acid, which activates the alkyne and leads to the formation of an iminium ion that is subsequently reduced to form the piperidine ring. mdpi.com
Radical Cyclization: Radical reactions offer unique pathways for C-C or C-N bond formation. Cobalt(II) catalysts have been used to mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. mdpi.com Another approach involves the intramolecular radical C–H amination/cyclization through electrolysis or copper catalysis. mdpi.com SmI₂-mediated intramolecular radical cyclization of haloalkynals has also been developed for the stereoselective construction of substituted piperidine frameworks. researchgate.net
Alkene Cyclization: The cyclization of an amine onto an alkene is a common strategy. For instance, the synthesis of the diazatricyclic core of madangamine alkaloids involves the ring closure of a piperidine via an intramolecular aminohydroxylation, which utilizes a double bond on a connected cyclohexene (B86901) moiety. mdpi.com Another powerful method is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, which upon decarboxylation yields a piperidin-4-one, a key intermediate for many piperidine derivatives. beilstein-journals.org
| Cyclization Type | Key Reagents/Catalysts | Starting Material Feature | Key Transformation | Reference |
|---|---|---|---|---|
| Reductive Hydroamination | Acid catalyst, Reducing agent | Amino-alkyne | Acid-mediated alkyne functionalization and iminium ion reduction. | mdpi.com |
| Radical Cyclization | Cobalt(II) catalyst | Linear amino-aldehyde | Radical-mediated cyclization. | mdpi.com |
| Radical C–H Amination | Electrolysis or Copper(I)/(II) catalyst | Amine with appropriate chain | 1,6-hydrogen atom transfer followed by cyclization. | mdpi.com |
| Dieckmann Condensation | Base (e.g., NaH) | Diester | Intramolecular cyclization to a β-keto ester. | beilstein-journals.org |
| Aminohydroxylation | - | Amine and Alkene | Intramolecular addition of amine to an alkene. | mdpi.com |
Organometallic Chemistry Applications (e.g., Organozinc Chemistry)
Organometallic reagents are powerful tools for the formation of carbon-carbon bonds in the synthesis of complex molecules, including substituted piperidines. whiterose.ac.uk While highly reactive organolithium and organomagnesium compounds are common, organozinc reagents offer a milder alternative with greater functional group tolerance due to the less polar, more covalent nature of the carbon-zinc bond. whiterose.ac.uk This characteristic is particularly advantageous in multi-step syntheses of functionalized piperidine analogues.
A primary strategy involves the use of functionalized organozinc reagents, which can be prepared from readily available chiral starting materials like amino acids. whiterose.ac.uk These chiral organozinc compounds can then undergo cross-coupling reactions with various electrophiles, catalyzed by transition metals such as palladium, to construct the piperidine framework or introduce substituents. whiterose.ac.uk For example, a serine-derived organozinc reagent has been shown to react with propenoyl chloride in a palladium-catalyzed reaction to yield a 4-oxo amino acid, which can subsequently be cyclized to form a piperidine derivative. whiterose.ac.uk
Another key application is the conjugate addition of organozinc reagents. For instance, the synthesis of 2,6-disubstituted piperidines can be achieved through the conjugate addition of β-amino organozinc reagents to enones, leading to 6-oxoamino acid derivatives that cyclize to form the piperidine ring. whiterose.ac.uk
The synthesis of a compound like this compound could be envisioned starting from a precursor such as 1-ethyl-4-piperidone. The crucial C-C bond formation to introduce the hydroxyethyl (B10761427) group at the 4-position can be achieved via the addition of an appropriate organometallic reagent, such as an acetylide anion followed by reduction, or a vinyl Grignard reagent followed by oxidation and reduction. The use of organozinc reagents could offer stereochemical control in analogous systems, particularly when derived from chiral precursors.
Table 1: Applications of Organozinc Reagents in Piperidine Synthesis
| Precursor Type | Organozinc Reagent Type | Reaction Type | Product Type | Ref |
|---|---|---|---|---|
| Amino acid-derived iodides | Alkyl/Aryl Zinc Iodide | Palladium-catalyzed Cross-coupling | Functionalized Piperidines | whiterose.ac.uk |
| Enones | β-Amino Organozinc Reagents | Conjugate Addition / Cyclization | 2,6-Disubstituted Piperidines | whiterose.ac.uk |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has become a powerful and widely adopted strategy for the construction of cyclic systems, including the piperidine ring. acs.orgorgsyn.org This method typically involves an acyclic diene precursor that, in the presence of a ruthenium-based catalyst, undergoes an intramolecular olefin metathesis reaction to form a cyclic alkene and a small volatile byproduct like ethylene (B1197577). orgsyn.orgrsc.org
The synthesis of substituted piperidine analogues via RCM offers significant versatility. The strategic placement of substituents on the acyclic diene precursor allows for the direct installation of desired functionality onto the resulting piperidine ring. For example, the asymmetric synthesis of trans-4-alkyl- and -4-aryl-substituted (3S)-amino-piperidines has been accomplished using RCM. acs.org In this approach, the synthesis begins with a protected D-serine to establish stereocontrol, followed by the construction of a diene intermediate which is then cyclized using a Grubbs catalyst. acs.org
RCM has also been employed to create more complex fused-ring systems and macrocycles containing the piperidine motif. mdpi.comnih.gov For instance, a key step in the synthesis of 4a-aryldecahydroisoquinolines, which are precursors to novel opiates, is an RCM reaction to form a trans-octahydroisoquinoline intermediate from an N-substituted 3-allyl-4-piperidinone derivative. nih.gov Subsequent hydrogenation of the double bond formed during RCM yields the saturated piperidine ring. mdpi.com
Table 2: Examples of RCM in Piperidine Analogue Synthesis
| Catalyst | Substrate | Product | Yield | Ref |
|---|---|---|---|---|
| Grubbs' Catalyst | N-Boc-protected allylamines | trans-4-Alkyl/Aryl-(3S)-amino-piperidines | Not specified | acs.org |
| Ruthenium-based | Diene from 3-methoxycarbonyl-2-piperidone | 13- and 14-membered lactams | Not specified | mdpi.com |
| Ruthenium-based | N-allyl-N-(pent-4-en-1-yl) derivative | Unsaturated pipecolate | Excellent | whiterose.ac.uk |
Palladium and Rhodium Catalyzed Hydrogenation
The hydrogenation of pyridine precursors is one of the most direct and atom-economical methods for synthesizing the piperidine core. liverpool.ac.uknih.gov This transformation can be effectively catalyzed by various transition metals, with palladium and rhodium being among the most versatile and efficient.
Rhodium-Catalyzed Hydrogenation
Rhodium catalysts are highly effective for the hydrogenation of pyridine derivatives, often functioning under mild conditions. liverpool.ac.uk Commercially available rhodium(III) oxide (Rh₂O₃) has been identified as a highly active catalyst for the reduction of a wide range of unprotected pyridines to piperidines using H₂ gas at low pressures and temperatures. liverpool.ac.uk This method is noted for its broad substrate scope and practicality. liverpool.ac.uk
Transfer hydrogenation offers an alternative to using hazardous H₂ gas. proquest.com Rhodium complexes, such as [Cp*RhCl₂]₂, can catalyze the transfer hydrogenation of quaternary pyridinium salts using formic acid/triethylamine (B128534) as the hydrogen source, yielding piperidines or tetrahydropyridines with high chemoselectivity. liv.ac.uk Furthermore, rhodium catalysts have been developed for the asymmetric hydrogenation of prochiral substrates, such as 2-pyridine ketones, to produce chiral secondary alcohols with excellent enantioselectivity. nih.gov This approach is directly relevant to synthesizing analogues of this compound where the hydroxyl-bearing carbon is a stereocenter.
Palladium-Catalyzed Hydrogenation
Palladium, most commonly used as palladium on carbon (Pd/C), is a cost-effective and highly efficient catalyst for the hydrogenation of the pyridine nucleus. researchgate.netmasterorganicchemistry.com A synergistic Pd/C catalytic system has been developed for the straightforward hydrogenation of 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides under mild conditions. researchgate.net
The chemoselectivity of Pd/C catalyzed hydrogenations can often be tuned by adjusting reaction conditions. For example, in the hydrogenation of pyridinecarbonitriles, the reaction can be directed to selectively reduce either the nitrile group to an aminomethyl group (yielding a substituted pyridine) or to reduce both the nitrile and the pyridine ring (yielding a substituted piperidine). rsc.org This selectivity can be controlled by the simple addition of an acidic additive like H₂SO₄. rsc.org Such methods could be adapted to reduce a precursor like 4-acetylpyridine (B144475) to 1-(piperidin-4-yl)ethan-1-ol, which could then be N-ethylated to give the target compound.
Table 3: Catalytic Hydrogenation of Pyridine Derivatives
| Catalyst | Substrate Type | Key Features/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Rh₂O₃ | Unprotected Pyridines | Mild conditions (5 bar H₂, 40 °C) | Piperidines | liverpool.ac.uk |
| [Cp*RhCl₂]₂ | Quaternary Pyridinium Salts | Transfer hydrogenation (HCOOH-Et₃N) | Piperidines / Tetrahydropyridines | liv.ac.uk |
| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | Asymmetric hydrogenation, up to 99% ee | Chiral 2-Pyridyl Alcohols | nih.gov |
| Pd/C | 4-Pyridinecarboxamides | Mild conditions, with ClCH₂CHCl₂ | 4-Piperidinecarboxamides | researchgate.net |
Chemical Reactivity and Transformation Studies of 1 1 Ethylpiperidin 4 Yl Ethan 1 Ol
Reactions at the Secondary Alcohol Moiety
The secondary alcohol group on the ethan-1-ol substituent is a primary site for chemical modification. Its reactivity is typical of secondary alcohols, allowing for oxidation, esterification, ether formation, and nucleophilic substitution under appropriate conditions.
Oxidation Pathways (e.g., to Aldehydes or Carboxylic Acids)
The oxidation of the secondary alcohol in 1-(1-ethylpiperidin-4-yl)ethan-1-ol yields the corresponding ketone, 1-(1-ethylpiperidin-4-yl)ethan-1-one. Further oxidation to a carboxylic acid is not possible without cleaving a carbon-carbon bond. A variety of oxidizing agents can accomplish the conversion to the ketone. Mild reagents are often preferred to avoid potential side reactions involving the tertiary amine.
Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). Another effective method involves the use of stable oxoammonium salts, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can perform oxidations under mild, non-acidic conditions. orgsyn.org While the piperidine (B6355638) ring itself can undergo oxidation under certain conditions, for instance, N-alkyl 4-piperidones can be oxidized to 2,3-dihydro-4-pyridones using reagents like mercuric acetate, the secondary alcohol is generally more susceptible to oxidation with standard reagents. arkat-usa.org
Table 1: Oxidation of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | 1-(1-Ethylpiperidin-4-yl)ethan-1-one |
| Oxidation | Dess-Martin periodinane (DMP) | 1-(1-Ethylpiperidin-4-yl)ethan-1-one |
Esterification Reactions (e.g., Acetylation)
The secondary alcohol can be readily converted into an ester through reaction with an acylating agent such as an acyl halide or an acid anhydride. A common example is acetylation, which involves reacting the alcohol with acetyl chloride or acetic anhydride. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (HCl or acetic acid) and catalyze the reaction. This transformation is a standard method for protecting the alcohol group or modifying the compound's biological activity.
Table 2: Esterification of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Acetylation | Acetyl chloride, Pyridine | 1-(1-Ethylpiperidin-4-yl)ethyl acetate |
| Acetylation | Acetic anhydride, Pyridine | 1-(1-Ethylpiperidin-4-yl)ethyl acetate |
Ether Formation Reactions
Ethers can be synthesized from the secondary alcohol of this compound using several methods. The most common is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. libretexts.org This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether. libretexts.org The choice of a strong, non-nucleophilic base is crucial to prevent competition between deprotonation and other side reactions. A variation of this method uses silver oxide (Ag₂O) under milder conditions, which can be particularly useful for complex molecules. libretexts.org
Table 3: Ether Formation from this compound
| Reaction Type | Reagent(s) | Product Example |
|---|---|---|
| Williamson Ether Synthesis | 1. Sodium hydride (NaH)2. Methyl iodide (CH₃I) | 4-(1-Methoxyethyl)-1-ethylpiperidine |
Nucleophilic Substitution Reactions
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for a nucleophilic substitution reaction to occur at the secondary carbon, the -OH group must first be converted into a better leaving group. This can be achieved by protonating the alcohol with a strong acid, forming a good leaving group (water), which can then be displaced by a weak nucleophile in an Sₙ1 reaction. Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.
Table 4: Nucleophilic Substitution of the Hydroxyl Group
| Reaction Type | Reagent(s) | Intermediate/Product |
|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | 1-(1-Ethylpiperidin-4-yl)ethyl tosylate |
| Substitution (Sₙ2) | 1. Mesyl chloride, Et₃N2. Sodium azide (B81097) (NaN₃) | 4-(1-Azidoethyl)-1-ethylpiperidine |
Reactions Involving the Piperidine Nitrogen Atom
The nitrogen atom in the piperidine ring is a tertiary amine, which significantly influences its reactivity. Unlike secondary amines, it cannot be acylated or alkylated to form neutral products, but it can react to form quaternary ammonium (B1175870) salts.
N-Alkylation and N-Acylation Reactions
As a tertiary amine, the nitrogen atom in this compound already possesses an ethyl group and two connections to the piperidine ring. It lacks the proton necessary for traditional N-acylation reactions that would form a stable amide. Similarly, it cannot undergo N-alkylation to form a different stable tertiary amine.
However, the lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), in a process known as quaternization. This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. This transformation alters the electronic and solubility properties of the molecule.
Table 5: Reactions at the Piperidine Nitrogen
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation (Quaternization) | Methyl iodide (CH₃I) | 1-Ethyl-4-(1-hydroxyethyl)-1-methylpiperidin-1-ium iodide |
Formation of Quaternary Ammonium Salts
The tertiary amine functionality of the N-ethylpiperidine ring in this compound readily undergoes quaternization when treated with alkylating agents. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkyl halide, leading to the formation of a permanently charged quaternary ammonium salt.
The general reaction can be depicted as follows:
R-X + this compound → [R-N+(CH2CH3)(piperidin-4-yl)ethan-1-ol]X-
Where R-X is an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide).
Detailed Research Findings:
While specific studies on the quaternization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous N-alkylpiperidines. For instance, the reaction of N-ethylpiperidine with methyl iodide is a classic example of quaternization, yielding 1-ethyl-1-methylpiperidinium iodide. The presence of the 4-(1-hydroxyethyl) substituent is not expected to hinder this reaction, although it may influence the reaction rate and the stereochemical outcome of the quaternization.
The reaction typically proceeds under mild conditions, often by stirring the tertiary amine with the alkylating agent in a suitable solvent at room temperature or with gentle heating.
Table 1: Hypothetical Quaternization Reactions of this compound
| Alkylating Agent | Product Name | Predicted Reaction Conditions |
| Methyl Iodide (CH₃I) | 1-Ethyl-4-(1-hydroxyethyl)-1-methylpiperidinium iodide | Stirring in a polar aprotic solvent (e.g., acetone, acetonitrile) at room temperature. |
| Ethyl Bromide (CH₃CH₂Br) | 1,1-Diethyl-4-(1-hydroxyethyl)piperidinium bromide | Gentle heating in a suitable solvent (e.g., ethanol (B145695), DMF). |
| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | 1-Benzyl-1-ethyl-4-(1-hydroxyethyl)piperidinium chloride | Heating in a polar solvent. |
Note: This table is illustrative and based on general principles of the Menshutkin reaction, as specific experimental data for this compound is limited.
Ring-Opening Reactions of the Piperidine Heterocycle
The piperidine ring, particularly when in the form of a quaternary ammonium salt, can undergo ring-opening reactions under specific conditions. These reactions are synthetically useful for the preparation of acyclic amino compounds.
Hofmann Elimination:
One of the most well-known ring-opening reactions for cyclic amines is the Hofmann elimination. wikipedia.orgbyjus.com This process involves the exhaustive methylation of the amine with excess methyl iodide to form the quaternary ammonium iodide, followed by treatment with a base like silver oxide to generate the corresponding hydroxide (B78521) salt. wikipedia.orgbyjus.com Upon heating, this salt undergoes an elimination reaction.
For this compound, the process would involve:
Quaternization: Reaction with excess methyl iodide to form 1-ethyl-4-(1-hydroxyethyl)-1-methylpiperidinium iodide.
Anion Exchange: Treatment with silver oxide (Ag₂O) and water to produce 1-ethyl-4-(1-hydroxyethyl)-1-methylpiperidinium hydroxide.
Elimination: Heating the hydroxide salt, which acts as a base, to induce an E2 elimination, leading to the cleavage of a C-N bond and the formation of an alkene. organicchemistrytutor.com
The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene (Hofmann's rule), which is attributed to the steric bulk of the quaternary ammonium leaving group. wikipedia.orgvaia.com In the case of the piperidinium (B107235) ring, this would result in the opening of the ring to form a linear amino-alkene.
Von Braun Reaction:
Another method for the cleavage of tertiary amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (BrCN). The reaction proceeds through the formation of a quaternary cyanoammonium salt intermediate. Subsequent nucleophilic attack by the bromide ion on one of the carbon atoms attached to the nitrogen leads to the cleavage of a C-N bond, yielding a cyanamide (B42294) and an alkyl bromide. In the case of a cyclic amine like piperidine, this can result in ring opening.
Investigation of Regioselectivity and Chemoselectivity in Transformations
The presence of two reactive sites—the tertiary amine and the secondary alcohol—in this compound brings the concepts of regioselectivity and chemoselectivity to the forefront of its transformation studies.
Regioselectivity in Ring-Opening Reactions:
In the context of the Hofmann elimination of the corresponding quaternary ammonium salt, two potential β-hydrogens on the piperidine ring can be abstracted, leading to different ring-opened products. The abstraction of a proton from the C2 or C6 position would lead to the same product due to the symmetry of the unsubstituted part of the ring. The presence of the ethyl group on the nitrogen also provides β-hydrogens on the ethyl chain itself. According to Hofmann's rule, the elimination will preferentially occur at the least sterically hindered β-hydrogen, which is often a primary hydrogen on an N-alkyl group if present. Therefore, a competition between ring-opening and the elimination of ethylene (B1197577) from the N-ethyl group is possible.
Chemoselectivity in Acylation and Alkylation:
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, a key challenge is the selective reaction at either the nitrogen or the oxygen atom.
N-Alkylation vs. O-Alkylation: The nitrogen atom is generally more nucleophilic than the oxygen atom of the secondary alcohol. Therefore, in reactions with alkyl halides, N-alkylation to form the quaternary ammonium salt is typically the favored pathway.
N-Acylation vs. O-Acylation: The reaction with acylating agents, such as acid anhydrides or acyl chlorides, can lead to either N-acylation or O-acylation. The outcome is highly dependent on the reaction conditions. Under basic or neutral conditions, the more nucleophilic nitrogen atom may react. However, under acidic conditions, the nitrogen atom is protonated to form a non-nucleophilic ammonium salt. This protonation effectively "protects" the amine, allowing for the selective O-acylation of the hydroxyl group to form an ester. youtube.comchemguide.co.uk
Table 2: Predicted Chemoselective Reactions of this compound
| Reagent | Reaction Conditions | Predicted Major Product | Rationale |
| Acetic Anhydride | Pyridine (base) | N-acetyl derivative (potential for some O-acylation) | The nitrogen is more nucleophilic. |
| Acetic Anhydride | Strong Acid (e.g., H₂SO₄) | O-acetyl derivative (ester) | Nitrogen is protonated and non-nucleophilic. youtube.com |
| Methyl Iodide | Neutral | 1-Ethyl-4-(1-hydroxyethyl)-1-methylpiperidinium iodide | N-alkylation is generally favored over O-alkylation. |
Note: This table is illustrative and based on established principles of chemoselectivity, as specific experimental data for this compound is limited.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol. Through various NMR experiments, it is possible to assign every proton and carbon atom in the molecule, confirm their connectivity, and determine the compound's purity.
¹H NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of the protons. The ethyl group attached to the piperidine (B6355638) nitrogen, the protons of the piperidine ring, the methine and methyl protons of the ethan-1-ol side chain, and the hydroxyl proton all exhibit distinct resonances.
Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectral data in a typical deuterated solvent like CDCl₃ are as follows:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-1' (CH-OH) | ~3.7 - 3.9 | Quartet (q) | 1H | ~6.5 |
| H-2' (CH₃) | ~1.1 - 1.2 | Doublet (d) | 3H | ~6.5 |
| H-2, H-6 (Piperidine, eq) | ~2.8 - 3.0 | Multiplet (m) | 2H | |
| H-2, H-6 (Piperidine, ax) | ~2.0 - 2.2 | Multiplet (m) | 2H | |
| H-3, H-5 (Piperidine, eq) | ~1.7 - 1.9 | Multiplet (m) | 2H | |
| H-3, H-5 (Piperidine, ax) | ~1.3 - 1.5 | Multiplet (m) | 2H | |
| H-4 (Piperidine) | ~1.5 - 1.7 | Multiplet (m) | 1H | |
| N-CH₂ (Ethyl) | ~2.4 - 2.6 | Quartet (q) | 2H | ~7.2 |
| N-CH₂CH₃ (Ethyl) | ~1.0 - 1.1 | Triplet (t) | 3H | ~7.2 |
| OH | Variable | Singlet (s, broad) | 1H |
Note: The chemical shifts and coupling constants are estimations based on known values for similar structural motifs and can vary depending on the solvent and experimental conditions.
The quartet for the H-1' proton arises from its coupling to the three protons of the adjacent methyl group (H-2'). Conversely, the H-2' protons appear as a doublet due to coupling with the single H-1' proton. The protons of the piperidine ring exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The ethyl group on the nitrogen shows a characteristic quartet for the methylene (B1212753) protons coupled to the methyl group, which in turn appears as a triplet. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Spectral Assignment and Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.
The predicted ¹³C NMR spectral data are summarized in the table below:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1' (CH-OH) | ~68 - 72 |
| C-2' (CH₃) | ~20 - 24 |
| C-2, C-6 (Piperidine) | ~52 - 56 |
| C-3, C-5 (Piperidine) | ~28 - 32 |
| C-4 (Piperidine) | ~40 - 44 |
| N-CH₂ (Ethyl) | ~50 - 54 |
| N-CH₂CH₃ (Ethyl) | ~12 - 16 |
Note: These are estimated chemical shifts based on analogous structures.
The carbon attached to the hydroxyl group (C-1') is expected to be in the range of 68-72 ppm. The carbons of the piperidine ring (C-2, C-6, C-3, C-5, and C-4) and the N-ethyl group will have distinct chemical shifts reflecting their substitution and position relative to the nitrogen atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between:
H-1' and H-2'.
Protons within the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.).
The N-CH₂ and N-CH₂CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at ~3.8 ppm (H-1') would show a cross-peak with the carbon signal at ~70 ppm (C-1').
From the H-2' methyl protons to C-1' and C-4.
From the H-1' methine proton to C-3 and C-5 of the piperidine ring.
From the N-CH₂ protons to C-2 and C-6 of the piperidine ring and to the N-CH₂CH₃ carbon.
Quantitative NMR for Purity Determination
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. researchgate.netyoutube.comgovst.edu The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
For the purity determination of this compound, a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) is added to a precisely weighed sample of the compound. The purity is then calculated by comparing the integrals of specific, well-resolved signals of the analyte with those of the internal standard. acs.orgnih.gov
For example, the purity can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
I = Integral of the signal
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the standard
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination (e.g., ESI-TOF)
High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer, is used to determine the exact mass of the molecular ion with high accuracy (typically to four or five decimal places).
For this compound (C₉H₁₉NO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated:
Formula: C₉H₂₀NO⁺
Calculated Exact Mass: 158.1545
The experimentally determined exact mass from an HRMS measurement would be compared to this calculated value to confirm the elemental composition of the molecule.
Fragmentation Pattern: In the ESI-MS/MS spectrum, the protonated molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for N-alkylated piperidine alcohols include:
Loss of water ([M+H - H₂O]⁺): A common fragmentation for alcohols. libretexts.orgyoutube.com
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. youtube.com
Cleavage of the side chain: Loss of the ethan-1-ol group. researchgate.net
These fragmentation patterns provide further structural confirmation.
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the case of this compound, electron impact (EI) or electrospray ionization (ESI) can be employed. The fragmentation of the molecular ion is expected to follow predictable pathways based on the functional groups present.
A primary fragmentation pathway for alcohols is the cleavage of the bond alpha to the oxygen atom. For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethanol (B145695) side chain, leading to a resonance-stabilized oxonium ion. Another likely fragmentation is the loss of a water molecule (H₂O) from the molecular ion, a common characteristic for alcohols.
The piperidine ring also directs fragmentation. Alpha-cleavage to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. nih.gov This would result in the loss of an ethyl group (•CH₂CH₃) or cleavage of the piperidine ring itself. The fragmentation pattern will exhibit clusters of peaks, often separated by 14 mass units, corresponding to the sequential loss of methylene (CH₂) groups. lcms.cz The presence of a nitrogen atom will also dictate that the molecular ion peak will have an odd nominal mass, adhering to the nitrogen rule. nih.gov
A plausible fragmentation scheme would involve the initial loss of a methyl group from the ethan-1-ol moiety, followed by cleavage of the ethyl group from the piperidine nitrogen, or vice versa. The resulting fragment ions provide a fingerprint that confirms the connectivity of the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure |
| [M-CH₃]⁺ | Ion resulting from the loss of a methyl radical from the ethanol side chain. |
| [M-H₂O]⁺ | Ion resulting from the loss of a water molecule. |
| [M-C₂H₅]⁺ | Ion resulting from the loss of an ethyl radical from the piperidine nitrogen. |
| Piperidine ring fragments | Various ions resulting from the cleavage of the piperidine ring structure. |
Chromatographic Techniques for Separation and Purity Assessment
Column Chromatography on Silica (B1680970) Gel
Column chromatography using silica gel is a fundamental technique for the purification of synthetic compounds. For the purification of this compound, a polar stationary phase like silica gel would be effective. The separation is based on the differential adsorption of the compound and any impurities onto the silica. Due to the presence of the polar hydroxyl group and the basic nitrogen atom, this compound would have a moderate to strong affinity for the silica gel.
A suitable mobile phase would likely be a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, such as ethyl acetate, methanol (B129727), or a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing of the amine. The synthesis of the precursor, 1-ethyl-4-piperidone, often involves purification by flash chromatography on silica gel using a gradient of methanol in dichloromethane, which indicates that similar conditions could be adapted for the final product. chemicalbook.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, preparative high-performance liquid chromatography (Prep-HPLC) is a powerful separation technique. lcms.cz This method utilizes a high-efficiency column packed with a stationary phase, typically a bonded silica like C18 for reversed-phase chromatography. In a reversed-phase setup, a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, would be used. The retention of this compound would be influenced by the hydrophobicity of the molecule. The addition of an acid modifier, like formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak shape for basic compounds by protonating the piperidine nitrogen. The fractions containing the pure compound are collected as they elute from the column.
Gas Chromatography (GC) and Liquid Chromatography (LC) with Mass Spectrometric Detection
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
GC-MS is suitable for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a relatively small molecule, could potentially be analyzed by GC-MS, although derivatization of the polar hydroxyl group might be necessary to improve its volatility and chromatographic behavior. The resulting mass spectrum for each separated component can be used for identification.
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.govmdpi.comnih.gov For this compound, reversed-phase LC with a C18 column would be a common approach. The mobile phase would typically consist of an aqueous component and an organic modifier, with the possible addition of a pH modifier. The eluent from the LC column is introduced into the mass spectrometer, where the components are ionized (e.g., by ESI) and detected. This allows for the sensitive and selective quantification of the target compound and the identification of any impurities.
X-ray Powder Diffraction (PXRD) for Solid-State Characterization
X-ray powder diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. units.itlibretexts.orgcarleton.eduwikipedia.org If this compound is isolated as a crystalline solid, PXRD can be used to obtain a unique diffraction pattern. This pattern is a fingerprint of the crystalline lattice and is dependent on the arrangement of the molecules in the crystal.
Computational and Theoretical Investigations of 1 1 Ethylpiperidin 4 Yl Ethan 1 Ol and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. The B3LYP functional, a hybrid method that incorporates a portion of exact Hartree-Fock exchange, is widely employed due to its balance of accuracy and computational efficiency. academie-sciences.frresearchgate.net These methods are adept at predicting a wide array of molecular properties with a high degree of precision.
Geometry Optimization and Electronic Structure Analysis
The first step in many computational studies is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable 3D structure. For molecules like 1-(1-ethylpiperidin-4-yl)ethan-1-ol, this would involve finding the most stable conformation of the piperidine (B6355638) ring (typically a chair conformation) and the relative orientations of the ethyl and hydroxyethyl (B10761427) substituents. DFT calculations at the B3LYP level are well-suited for this purpose. academie-sciences.frresearchgate.net
Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic properties. For instance, a smaller HOMO-LUMO gap can be indicative of higher chemical reactivity. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, Vibrational Frequencies)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. youtube.com By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and assign specific resonances. nih.govnih.gov
Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations not only help in the interpretation of experimental IR spectra but also provide a detailed picture of the molecule's vibrational modes.
Conformational Analysis and Energy Landscapes
Computational methods can be used to map out the potential energy surface of the molecule, identifying all low-energy conformers and the energy barriers between them. For substituted piperidines, a key aspect of this analysis is determining the preference for axial versus equatorial substitution on the ring, as this can significantly impact the molecule's biological activity and physical properties. nih.gov
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time. These methods are particularly useful for studying complex processes such as reaction mechanisms and the interactions of a molecule with its environment.
Investigation of Reaction Mechanisms and Transition States
Molecular modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway and locating the transition state structures, chemists can gain a deeper understanding of the reaction kinetics and selectivity. DFT calculations are often used to determine the energies of reactants, products, and transition states, allowing for the calculation of activation energies.
Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and development. These computational techniques are employed to predict the physicochemical and biological properties of chemical compounds, thereby accelerating the identification of promising drug candidates. For this compound and its analogues, these methods offer a rapid and cost-effective means to evaluate their potential as therapeutic agents.
The core principle of QSPR is to establish a mathematical correlation between the structural or property descriptors of a molecule and its biological activity or a specific property. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By analyzing these descriptors for a series of known compounds, a predictive model can be constructed.
Graph Machine-Based Approaches for Property Prediction
In recent years, graph machine learning has emerged as a powerful tool for molecular property prediction. chemrxiv.orgarxiv.org Unlike traditional QSPR methods that rely on pre-defined molecular descriptors, graph neural networks (GNNs) can directly learn from the 2D graph representation of a molecule, where atoms are represented as nodes and bonds as edges. rwth-aachen.de This allows the model to automatically extract relevant features from the molecular structure, potentially leading to more accurate predictions. chemrxiv.org
Table 1: Predicted Physicochemical Properties of this compound Analogues using a Hypothetical Graph-Based Model
| Compound | Molecular Formula | Predicted LogP | Predicted Aqueous Solubility (logS) |
| This compound | C9H19NO | 1.85 | -2.5 |
| 1-(Piperidin-4-yl)ethan-1-ol | C7H15NO | 0.95 | -1.8 |
| 1-(1-Methylpiperidin-4-yl)ethan-1-ol | C8H17NO | 1.40 | -2.2 |
| 1-(1-Ethylpiperidin-4-yl)propan-1-ol | C10H21NO | 2.25 | -3.0 |
| 2-(1-Ethylpiperidin-4-yl)propan-2-ol | C10H21NO | 2.10 | -2.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
The development of such models often involves pre-training on large datasets of diverse molecules to learn general chemical principles before being fine-tuned on a smaller, more specific dataset of piperidine derivatives. youtube.com This approach, known as transfer learning, can significantly improve the predictive performance of the model, especially when experimental data for the specific class of compounds is limited. youtube.com The ultimate goal is to create a robust predictive tool that can accurately forecast the properties of novel, un-synthesized analogues of this compound. nih.gov
In Silico Screening and Chemical Library Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govrsc.org This process is a cornerstone of modern drug discovery, allowing researchers to prioritize which compounds to synthesize and test in the laboratory, thereby saving significant time and resources. nih.govrsc.org
For this compound, a virtual screening campaign could be designed to explore its potential against a specific therapeutic target. This would involve creating a virtual library of analogues with modifications to the ethyl group, the piperidine ring, and the ethanol (B145695) side chain. These modifications can be systematically introduced to explore the structure-activity relationship (SAR) and identify key interactions with the target's binding site.
The process often begins with the generation of a 3D model of the target protein, which can be obtained from experimental methods like X-ray crystallography or homology modeling. nih.gov Then, computational docking programs are used to predict the binding pose and affinity of each compound in the virtual library to the target protein. nih.gov
Table 2: Hypothetical Docking Scores and ADMET Properties for a Virtual Library of this compound Analogues
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted hERG Inhibition (pIC50) | Predicted Caco-2 Permeability (nm/s) |
| V-001 | 1-(1-Propylpiperidin-4-yl)ethan-1-ol | -7.2 | 4.5 | 150 |
| V-002 | 1-(1-Ethylpiperidin-4-yl)ethan-1-amine | -6.8 | 5.1 | 220 |
| V-003 | 1-(1-Ethyl-3-fluoropiperidin-4-yl)ethan-1-ol | -7.5 | 4.2 | 180 |
| V-004 | 1-(1-Ethylpiperidin-4-yl)-1-phenylethan-1-ol | -8.1 | 5.8 | 90 |
| V-005 | 1-(1-Ethyl-2-oxopiperidin-4-yl)ethan-1-ol | -6.5 | 3.9 | 110 |
Note: The data in this table is hypothetical and for illustrative purposes.
Beyond just binding affinity, in silico methods are also crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comresearchgate.net Early assessment of these properties is vital to avoid late-stage failures in drug development. For instance, models can predict the potential for a compound to inhibit the hERG potassium channel, which is associated with cardiotoxicity, or its permeability across the Caco-2 cell monolayer, an indicator of intestinal absorption. mdpi.com
The insights gained from in silico screening and ADMET profiling guide the design of chemical libraries with an enhanced probability of containing active and drug-like molecules. researchgate.net For the this compound scaffold, this iterative process of virtual screening, property prediction, and library refinement can lead to the identification of optimized analogues with improved therapeutic potential. elsevier.comugent.beijnrd.org
Derivatives and Analogues of 1 1 Ethylpiperidin 4 Yl Ethan 1 Ol in Chemical Research
Design and Synthesis of Structurally Modified Derivatives
The structural modification of 1-(1-ethylpiperidin-4-yl)ethan-1-ol has been a key focus of chemical research, with alterations targeting the N-ethyl group, the ethanol (B145695) side chain, and the stereochemistry of the molecule.
Alterations of the N-Ethyl Moiety
The nitrogen atom of the piperidine (B6355638) ring offers a prime site for synthetic modification. The N-ethyl group can be replaced with a variety of other substituents to modulate the compound's properties. Common strategies include the substitution with different alkyl, benzyl (B1604629), or acyl groups. ajchem-a.comnih.gov For instance, N-substituted piperidines can be synthesized from piperidone through reductive amination. researchgate.net The choice of the N-substituent can significantly influence the biological activity of the resulting derivative. ajchem-a.com Research has shown that even minor changes to the N-alkyl group can impact the compound's affinity for biological targets. nih.gov
Table 1: Examples of N-Substituted Analogues of 1-(Piperidin-4-yl)ethan-1-ol and their Synthetic Approaches
| N-Substituent | Synthetic Method | Precursor | Reference |
| Methyl | Reductive amination | 1-(Piperidin-4-yl)ethan-1-ol and formaldehyde | nih.gov |
| Benzyl | Alkylation | 1-(Piperidin-4-yl)ethan-1-ol and benzyl bromide | nih.gov |
| Acyl | Acylation | 1-(Piperidin-4-yl)ethan-1-ol and an acyl chloride | nih.gov |
| Arylsulfonyl | Sulfonylation | 1-(Piperidin-4-yl)ethan-1-ol and an arylsulfonyl chloride | ornl.govresearchgate.net |
Modifications and Elaboration of the Ethanol Side Chain
The ethanol side chain provides another avenue for structural diversification. The hydroxyl group can undergo various reactions, such as esterification or etherification, to yield a wide array of derivatives. youtube.comyoutube.com For example, esterification with different carboxylic acids can introduce new functional groups and alter the compound's lipophilicity and pharmacokinetic profile. youtube.comyoutube.com Furthermore, the ethanol side chain can be extended or modified to incorporate other functionalities, leading to compounds with tailored properties.
Table 2: Examples of Ethanol Side Chain Modifications
| Modification | Reaction Type | Reagents |
| Ester Formation | Esterification | Carboxylic acid, Acid catalyst |
| Ether Formation | Williamson Ether Synthesis | Alkyl halide, Base |
| Chain Extension | Grignard Reaction | Grignard reagent on the corresponding ketone |
Synthesis and Characterization of Stereoisomeric and Chiral Analogues
The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S isomers). nih.gov The synthesis of enantiomerically pure forms is of significant interest as different stereoisomers can exhibit distinct biological activities. nih.govnih.govresearchgate.net Stereoselective synthesis methods, such as those employing chiral catalysts or auxiliaries, have been developed to obtain specific isomers. nih.govnih.gov The separation of racemic mixtures through techniques like chiral chromatography is another common approach to isolate individual enantiomers. The absolute configuration of these chiral analogues is typically determined using crystallographic methods. chemrevlett.com
Role of this compound as a Precursor for Advanced Molecular Scaffolds
Beyond its own derivatives, this compound and its parent ketone, 1-ethylpiperidin-4-one, serve as valuable building blocks for the synthesis of more complex molecular structures, including various nitrogen-containing heterocycles and polycyclic systems. nih.gov
Intermediates in the Synthesis of Complex Nitrogen-Containing Heterocycles
The piperidine ring and the reactive functional groups of this compound make it a suitable starting material for constructing a variety of nitrogen-containing heterocyclic systems. nih.govmdpi.com For instance, cyanoacetamide derivatives, which can be synthesized from related piperidones, are versatile synthons for a wide range of heterocycles. tubitak.gov.tr The reactivity of the carbonyl group in 1-ethylpiperidin-4-one allows for condensation reactions to form fused heterocyclic systems. nih.gov
Building Blocks for Polycyclic and Fused Ring Systems
The inherent ring structure of this compound provides a scaffold for the construction of polycyclic and fused ring systems. Intramolecular cyclization reactions of appropriately functionalized derivatives can lead to the formation of bicyclic and tricyclic structures. For example, intramolecular Heck reactions have been utilized to create fused piperidine systems. mdpi.com Furthermore, the piperidone precursor can be used in multi-component reactions to generate complex polycyclic frameworks. nih.gov
Investigation of Structural Variations and Their Influence on Chemical Properties and Molecular Interactions
The exploration of derivatives and analogues of this compound in chemical research, particularly for applications in catalyst design and specific chemical recognition, is a nuanced field. While extensive research on the pharmacological activities of piperidine-containing compounds exists, the focused investigation of this specific compound and its structural analogues for non-biological applications is less documented. However, by applying established principles of physical organic chemistry and catalyst design, one can predict how structural modifications would influence the chemical properties and molecular interactions of this scaffold.
The core structure of this compound presents several sites for modification: the ethyl group on the piperidine nitrogen, the hydroxyl and methyl groups of the ethan-1-ol substituent, and the piperidine ring itself. Variations at these positions can significantly alter the compound's steric and electronic properties, which in turn dictate its potential as a ligand in catalysis or as a host in molecular recognition systems.
Influence of Structural Variations on Catalyst Design
In the realm of catalyst design, this compound and its derivatives can be envisioned as ligands for metal centers. The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming a stable chelate ring with a metal ion. The properties of the resulting metal complex, such as its catalytic activity and selectivity, would be highly dependent on the structural features of the ligand.
Modification of the N-Alkyl Group: The ethyl group on the piperidine nitrogen plays a crucial role in modulating the steric hindrance around the nitrogen donor atom and its basicity. Replacing the ethyl group with other alkyl groups of varying sizes (e.g., methyl, isopropyl, tert-butyl) would directly impact the accessibility of the nitrogen's lone pair for coordination to a metal center. A bulkier substituent would create a more sterically hindered environment, which can be beneficial in asymmetric catalysis for controlling the enantioselectivity of a reaction. Furthermore, the electronic effect of the alkyl group influences the electron-donating ability of the nitrogen, thereby affecting the stability and reactivity of the metal-ligand bond.
Modification of the Ethan-1-ol Side Chain: The ethan-1-ol side chain offers another point of diversification. Substitution of the methyl group with larger alkyl or aryl groups would alter the steric environment around the coordinated metal center. The hydroxyl group is also a key functional handle. Its conversion to an ether or ester would change the electronic properties and the coordinating ability of the oxygen atom. For instance, replacing the hydroxyl with a methoxy (B1213986) group would result in a less acidic but still coordinating ligand.
Influence on Specific Chemical Recognition
For applications in chemical recognition, the structural features of this compound derivatives would govern their ability to selectively bind to specific guest molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.
For example, the introduction of additional functional groups, such as aromatic rings or other hydrogen-bonding moieties, could enhance the binding affinity and selectivity for complementary guest molecules. The chirality of the carbon atom bearing the hydroxyl group also presents an opportunity for the development of chiral selectors for enantioselective recognition.
Hypothetical Structure-Property Relationship
To illustrate these concepts, the following data table outlines hypothetical derivatives of this compound and the predicted influence of their structural variations on properties relevant to catalyst design and chemical recognition. It is important to note that this table is based on theoretical principles rather than documented experimental data.
| Derivative Name | Structural Variation | Predicted Influence on Properties |
| 1-(1-Methylpiperidin-4-yl)ethan-1-ol | N-Ethyl -> N-Methyl | Reduced steric hindrance at N; slightly increased accessibility for metal coordination. |
| 1-(1-Isopropylpiperidin-4-yl)ethan-1-ol | N-Ethyl -> N-Isopropyl | Increased steric bulk at N; potentially enhanced enantioselectivity in catalysis. |
| 1-(1-Ethylpiperidin-4-yl)propan-1-ol | Ethan-1-ol -> Propan-1-ol | Increased steric hindrance around the hydroxyl group; may alter ligand bite angle. |
| [1-(1-Ethylpiperidin-4-yl)ethoxy]methane | -OH -> -OCH₃ | Loss of hydrogen bond donor capability; altered electronic properties of the oxygen donor. |
| 2-(1-Ethylpiperidin-4-yl)phenol | Ethan-1-ol -> Phenol | Introduction of an aromatic ring; potential for π-stacking interactions in molecular recognition. |
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of piperidine (B6355638) derivatives, this translates into exploring solvent-free reactions, employing biocatalysis, and designing more atom-economical pathways.
Recent research has demonstrated the feasibility of eco-friendly synthesis for piperidine-containing structures. For instance, new thiophene-based Schiff bases incorporating piperidine rings have been synthesized without the need for catalysts or solvents, achieving high yields in a short time. acgpubs.org Another innovative approach combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis, a method that streamlines the synthesis of complex piperidines and reduces the reliance on expensive and toxic heavy metals like palladium. news-medical.net This two-step process significantly simplifies the construction of these molecules. news-medical.net
The use of biocatalysts, such as enzymes, offers a powerful tool for green synthesis. Immobilized enzymes, like Candida antarctica lipase (B570770) B (CALB), have been successfully used for the synthesis of piperidines in multicomponent reactions, with the added benefit of catalyst reusability. rsc.org Furthermore, the strategic combination of bio- and organocatalysis is being explored to create cascade reactions for synthesizing chiral piperidines, which are crucial for many bioactive compounds. rsc.org The development of continuous flow protocols, which can offer rapid and scalable access to enantioenriched α-substituted piperidines, further aligns with the goals of green chemistry. acs.orgorganic-chemistry.org
| Green Chemistry Approach | Description | Potential Benefit for Piperidine Synthesis |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and potential environmental impact. acgpubs.org | Simplifies purification and reduces volatile organic compound emissions. |
| Biocatalysis | Utilizes enzymes or whole organisms to catalyze chemical reactions. rsc.orgrsc.org | Offers high selectivity and mild reaction conditions, reducing byproducts. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. acs.orgorganic-chemistry.orgresearchgate.net | Enhances reaction control, safety, and scalability. |
| Multicomponent Reactions | Three or more reactants combine in a single step to form a product. rsc.orgmdpi.com | Increases efficiency and atom economy. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Retrosynthesis
| AI/ML Application | Description | Impact on Synthesis of Piperidine Derivatives |
| Retrosynthesis Prediction | AI algorithms suggest ways to disconnect a target molecule into simpler precursors. arxiv.orgengineering.org.cnmit.edu | Accelerates the design of efficient synthetic routes. |
| Reaction Outcome Prediction | ML models predict the products and yields of a chemical reaction. nih.govmit.edu | Reduces the need for trial-and-error experimentation. |
| Property Prediction | Algorithms forecast the physical, chemical, and biological properties of new molecules. chemcopilot.com | Guides the design of piperidine derivatives with specific functions. |
| Automated Synthesis | AI controls robotic systems to perform chemical reactions and optimizations. nih.gov | Enables high-throughput synthesis and process optimization. |
Exploration of Novel Synthetic Utility for Piperidine Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. researchgate.netnih.govresearchgate.net Ongoing research continually seeks to expand the synthetic toolbox for functionalizing the piperidine ring, thereby creating novel derivatives with unique properties. researchgate.netnih.govnih.gov
One area of intense focus is the direct C-H functionalization of the piperidine ring. nih.govnih.govresearchgate.net This strategy allows for the introduction of new substituents at various positions on the ring, a task that has traditionally been challenging. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been used to create positional analogues of methylphenidate, with the site of functionalization controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.govnih.gov
Another emerging strategy involves combining biocatalytic C-H oxidation with radical cross-coupling reactions. news-medical.netchemistryviews.org This powerful combination allows for the modular and enantioselective construction of complex, three-dimensional piperidine derivatives. chemistryviews.org Such methods open the door to synthesizing a wider array of analogues for biological screening and materials science applications. The development of new multicomponent reactions also continues to provide efficient access to highly functionalized piperidine scaffolds. mdpi.com
Advanced In-Situ Monitoring and Process Optimization in Synthesis
To ensure the safety, efficiency, and reproducibility of chemical syntheses, particularly those involving highly reactive intermediates like Grignard reagents (which could be used in the synthesis of 1-(1-Ethylpiperidin-4-yl)ethan-1-ol), advanced in-situ monitoring techniques are becoming indispensable. mt.commt.com Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. wikipedia.orgnews-medical.netnih.govamericanpharmaceuticalreview.com
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful PAT tools that can be used to monitor the progress of a reaction in real-time. pharmoutsourcing.com By using immersion probes, chemists can track the concentration of reactants, intermediates, and products without the need for sampling and offline analysis. pharmoutsourcing.com This continuous stream of data allows for a deeper understanding of the reaction kinetics and mechanism. pharmoutsourcing.com
For Grignard reactions, which are often exothermic and can have unpredictable induction periods, in-situ monitoring is crucial for safety and control. mt.comresearchgate.net Real-time analysis can detect the onset of the reaction and monitor the accumulation of unreacted starting material, helping to prevent dangerous runaway reactions. mt.com Furthermore, online Nuclear Magnetic Resonance (NMR) spectroscopy is being integrated into automated synthesis platforms to provide detailed structural information during a reaction, enabling dynamic control and optimization. nih.gov The data gathered from these advanced monitoring techniques facilitates the development of more robust and efficient synthetic processes. nih.gov
| Monitoring Technique | Principle | Application in Piperidine Synthesis |
| FTIR/Raman Spectroscopy | Measures the vibrational modes of molecules to identify and quantify chemical species. pharmoutsourcing.com | Real-time tracking of reactant consumption and product formation. |
| Online NMR Spectroscopy | Provides detailed structural information about molecules in solution. nih.gov | In-situ characterization of intermediates and reaction byproducts. |
| Reaction Calorimetry | Measures the heat flow of a chemical reaction. researchgate.net | Ensures the safe execution of exothermic reactions like Grignard additions. |
Q & A
Q. What are the optimal synthetic routes for 1-(1-Ethylpiperidin-4-yl)ethan-1-ol, and how can reaction conditions be systematically optimized?
Methodological Answer :
- Core Strategy : Use nucleophilic ring-opening of ethylene oxide with 1-ethylpiperidine under basic conditions (e.g., NaOH) .
- Optimization Parameters :
- Catalyst Screening : Test bases (e.g., KOH, NaH) and solvents (e.g., THF, DCM) to maximize yield.
- Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation .
- Analytical Validation : Monitor progress via TLC (silica gel, ethanol:ethyl acetate 3:1) and confirm purity by GC-MS (>95%) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or substituent positioning?
Methodological Answer :
- Multi-Technique Approach :
- NMR : Assign peaks using - COSY and -HSQC to confirm ethyl and piperidine moieties. Key signals: δ 1.2–1.4 ppm (ethyl CH), δ 2.5–3.0 ppm (piperidine N-CH) .
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .
- IR Spectroscopy : Confirm hydroxyl stretch (~3300 cm) and absence of carbonyl impurities .
Q. What in vitro assays are suitable for preliminary screening of biological activity, such as receptor binding or enzyme inhibition?
Methodological Answer :
- Receptor Binding :
- Use radioligand displacement assays (e.g., -spiperone for dopamine receptors) .
- Compare IC values with reference ligands (e.g., haloperidol for D receptors) .
- Enzyme Inhibition :
Advanced Research Questions
Q. How can conflicting data on the compound’s pharmacokinetic profile (e.g., bioavailability vs. half-life) be resolved in preclinical models?
Methodological Answer :
- Integrated PK/PD Modeling :
- Conduct dose-ranging studies in rodents (IV/PO administration) to calculate AUC, C, and t .
- Use compartmental modeling (e.g., NONMEM) to account for tissue distribution and hepatic first-pass metabolism .
- Toxicokinetics : Correlate plasma concentrations with histopathology (e.g., liver enzyme assays) to assess safety margins .
Q. What molecular docking strategies are effective for predicting interactions between this compound and targets like GLS1 or opioid receptors?
Methodological Answer :
- Target Preparation :
- Docking Workflow :
Q. How can in vivo efficacy be evaluated in disease models (e.g., neuropathic pain or pulmonary fibrosis) while controlling for off-target effects?
Methodological Answer :
- Model Selection :
- Neuropathic Pain : Chronic constriction injury (CCI) in rats; measure mechanical allodynia (von Frey test) .
- Pulmonary Fibrosis : Bleomycin-induced fibrosis in mice; assess collagen deposition via Masson’s trichrome .
- Control Strategies :
Q. What analytical methods are critical for resolving discrepancies in reported metabolic pathways (e.g., oxidation vs. glucuronidation)?
Methodological Answer :
- Metabolite Identification :
- Use LC-HRMS (Q-TOF) with fragmentation (MS/MS) to detect hydroxylated (m/z +16) or conjugated (m/z +176) products .
- Compare with synthetic standards (e.g., 1-(1-Ethylpiperidin-4-yl)ethan-1-one for oxidation) .
- Enzyme Inhibition : Incubate with CYP450 isoforms (e.g., CYP3A4) and UGT inhibitors (e.g., borneol) to delineate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
